molecular formula C22H21ClN4O3 B2770928 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide CAS No. 946266-36-0

4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide

Cat. No.: B2770928
CAS No.: 946266-36-0
M. Wt: 424.89
InChI Key: OAVFKSAKLXOQOG-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of acetamidophenyl and chlorophenyl groups, linked through a pyridazinone moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 4-acetamidophenyl and 4-chlorophenyl derivatives. These intermediates are then subjected to condensation reactions with pyridazinone under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
  • N-(4-acetamidophenyl)-4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Uniqueness

4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its fluorinated or brominated analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

The compound 4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide is a member of the pyridazine family, which has garnered attention for its potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₄ClN₃O₂
  • Molecular Weight : 303.74 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to the pyridazine structure. For instance, derivatives have shown selective cytotoxic effects against melanoma cells, indicating that similar compounds may also exhibit significant antitumor properties. In a study involving a related compound, a selective cytotoxic effect was observed on human melanoma cells (VMM917), demonstrating a potential mechanism for inducing cell cycle arrest and reducing melanin content in these cells .

The proposed mechanisms of action for the biological activities of pyridazine derivatives include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key pathways involved in cell growth and survival.
  • Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, particularly in the S phase, which is critical for DNA synthesis .

Research Findings

A summary of key findings from relevant studies includes:

StudyCompound TestedBiological ActivityKey Findings
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazoleAntitumorSelective cytotoxicity on melanoma cells; induced S phase arrest.
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetic acidAnti-inflammatoryExhibited anti-inflammatory properties in vitro.
Related pyridazine derivativesAntimicrobialShowed significant antimicrobial activity against various pathogens.

Case Study 1: Melanoma Treatment

In a clinical setting, researchers investigated the effects of a pyridazine derivative on melanoma treatment. The compound demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, suggesting its potential as an alternative chemotherapeutic agent .

Case Study 2: Inflammatory Disorders

Another study explored the anti-inflammatory effects of related compounds. Results indicated that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory disorders .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-15(28)24-18-8-10-19(11-9-18)25-21(29)3-2-14-27-22(30)13-12-20(26-27)16-4-6-17(23)7-5-16/h4-13H,2-3,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFKSAKLXOQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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